ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate
Description
Ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate (hereafter referred to as the target compound) is a sulfonamide derivative featuring a piperidine ring substituted at the 1-position with a 2,3-dihydro-1,4-benzodioxin-6-sulfonyl group and at the 4-position with an ethyl carboxylate ester. The ethyl ester group increases membrane permeability compared to its carboxylic acid analog (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid) .
Properties
IUPAC Name |
ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-2-21-16(18)12-5-7-17(8-6-12)24(19,20)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQSYOXRDWZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with sulfonyl chloride derivatives under alkaline conditions to form the sulfonamide intermediate. This intermediate is further reacted with ethyl 4-piperidinecarboxylate in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives with Sulfonyl Groups
CID55612 and CID55614 (DrugBank)
These piperazine-based compounds share the 2,3-dihydro-1,4-benzodioxin-6-sulfonyl group but differ in their core structure:
- CID55612 : 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine.
- CID55614 : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine.
Key Comparisons :
- Ring System : Piperidine (6-membered, one nitrogen) in the target compound vs. piperazine (6-membered, two nitrogens) in CID55612/14. Piperazine derivatives may exhibit higher polarity and altered basicity due to the additional nitrogen.
- Substituents : The target compound’s ethyl carboxylate ester enhances lipophilicity, whereas CID55612/14’s dual sulfonyl groups likely reduce membrane permeability but improve solubility in polar environments.
- The target compound’s piperidine core may favor interactions with enzymes like thymidine kinase 1 (TK1) or pyruvate kinase M1/2 (PKM) .
Bicyclic Piperidine Derivatives
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate ()
This compound features a bicyclic naphthyridine system fused to a piperidine ring, with a ketone at position 2 and an ethyl carboxylate at position 5.
Key Comparisons :
- Functional Groups : Both compounds share an ethyl carboxylate, but the ketone in the naphthyridine derivative may participate in covalent binding or metabolic oxidation. The target compound’s sulfonyl group offers stronger hydrogen-bond acceptor capacity.
- Pharmacokinetics : The bicyclic structure may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
Benzodioxin/Dioxane-Containing Bioactive Compounds
3',4'-(1",4"-Dioxino) Flavone and 3',4'-(2-Hydroxymethyl-1",4"-Dioxino) Flavone ()
These flavones incorporate a 1,4-dioxane ring and exhibit antihepatotoxic activity.
Key Comparisons :
- Dioxane/Dioxin Role: The 1,4-dioxane ring in these compounds improves stability and bioavailability, similar to the benzodioxin system in the target compound. However, the flavones’ fused dioxane-flavonoid structure enables antioxidant activity, whereas the target compound’s sulfonyl-piperidine motif may target enzymes like TK1 or PKM .
- Substituent Effects : A hydroxymethyl group on the dioxane ring (in 4g, ) enhances antihepatotoxic activity. The target compound lacks such polar groups, suggesting divergent therapeutic applications.
Sulfonamide-Containing Pharmaceuticals
Apremilast ()
Apremilast (CAS 608141-41-9) is a sulfonamide-based anti-inflammatory drug targeting phosphodiesterase 4 (PDE4).
Key Comparisons :
- However, apremilast’s isoindole-1,3-dione core and methoxy/ethoxy substituents confer specificity for PDE4 inhibition.
- Therapeutic Scope : Apremilast is used for psoriasis and arthritis, whereas the target compound’s structural features suggest possible applications in oncology or metabolic disorders .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~367.4 | 2.8 | <0.1 (lipophilic) |
| CID55612 | ~485.5 | 1.5 | 0.5 (moderate) |
| 3',4'-(1",4"-Dioxino) Flavone | ~312.3 | 3.2 | <0.01 |
| Apremilast | 460.5 | 2.1 | 0.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
